molecular formula C17H13NO3 B063250 7-Methoxy-2-phenylquinoline-4-carboxylic acid CAS No. 174636-63-6

7-Methoxy-2-phenylquinoline-4-carboxylic acid

Cat. No.: B063250
CAS No.: 174636-63-6
M. Wt: 279.29 g/mol
InChI Key: CVNYMEQAFAUKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of methoxy and phenyl groups enhances its chemical reactivity and biological activity.

Scientific Research Applications

7-Methoxy-2-phenylquinoline-4-carboxylic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amino ketone in the presence of an acid catalyst to form the quinoline core. The methoxy and phenyl groups are introduced through subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    7-Hydroxy-2-phenylquinoline-4-carboxylic acid: The hydroxy group can form hydrogen bonds, potentially altering its interaction with biological targets.

    7-Methoxy-2-methylquinoline-4-carboxylic acid: The methyl group may influence its steric and electronic properties.

Uniqueness: 7-Methoxy-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and phenyl groups, which enhance its chemical reactivity and potential biological activity. Its ability to act as an HDAC inhibitor makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

7-methoxy-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-12-7-8-13-14(17(19)20)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNYMEQAFAUKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5 g (28.2 mmol) of 6-methoxyisatin, 4 ml (33.8 mmol) of acetophenone and 5.2 g (92.6 mmol) of potassium hydroxide were dissolved in 22.9 ml of abs. EtOH and the slurry heated at 80° C. for 42 hours. After cooling of the reaction mixture, 50 ml of water were added and the solution extracted with 50 ml of Et2O. The ice-cooled aqueous phase was acidified to pH 1 with 37% HCl and the precipitate collected by filtration and washed with water.
Quantity
5 g
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reactant
Reaction Step One
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4 mL
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reactant
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5.2 g
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reactant
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0 (± 1) mol
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Quantity
50 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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